molecular formula C21H30N4O2S B3015097 1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-37-6

1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B3015097
CAS No.: 1105238-37-6
M. Wt: 402.56
InChI Key: RPQNBSMTPSCSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core with two distinct substituents:

  • 4-Methoxyphenethyl group: A phenyl ring substituted with a methoxy group at the para position, linked via an ethyl chain.
  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl group: A branched ethyl chain bearing a 4-methylpiperazine ring and a thiophene-3-yl moiety.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2S/c1-24-10-12-25(13-11-24)20(18-8-14-28-16-18)15-23-21(26)22-9-7-17-3-5-19(27-2)6-4-17/h3-6,8,14,16,20H,7,9-13,15H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNBSMTPSCSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multiple steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine.

    Substitution Reactions: Introducing the 4-methoxyphenethyl and 4-methylpiperazin-1-yl groups through nucleophilic substitution reactions.

    Thiophene Introduction: Incorporating the thiophene ring, possibly through a cross-coupling reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiophene groups.

    Reduction: Reduction reactions could target the urea or piperazine moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the piperazine.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for cross-coupling reactions.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea could have various applications:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potentially as a ligand in biochemical assays.

    Medicine: Possible use as a drug candidate or in drug development.

    Industry: Could be used in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target:

    Molecular Targets: Could include enzymes, receptors, or other proteins.

    Pathways Involved: Might interact with signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s key structural motifs—urea , piperazine , thiophene , and methoxyphenyl —are shared with several analogs. A comparative analysis is summarized below:

Compound Name / ID Key Structural Features Molecular Weight Bioactivity (if reported) Reference
Target Compound Urea + 4-methoxyphenethyl + 4-methylpiperazine + thiophene ~434.5* Not explicitly stated -
1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f) Pyrazoline core + 4-fluorophenyl + thiophene + piperazine ~422.5 Antileukemic (HL-60, K562 cells)
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Benzamide + piperazine + thiophene ~461.5 D3 receptor ligand
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1170958-35-6) Urea + dimethylaminophenyl + piperazine + thiophene 387.5 Structural analog
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Thiazole + pyrazole + piperazine ~450.5 Potential hit in drug design

*Calculated based on molecular formula.

Key Observations :

  • Piperazine and Thiophene : Present in all compounds, suggesting roles in solubility (piperazine) and aromatic interactions (thiophene).
  • Urea vs. Pyrazoline/Benzamide : The urea backbone in the target compound and CAS 1170958-35-6 may enhance hydrogen bonding compared to pyrazoline () or benzamide () cores.
  • Substituent Effects : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., fluoro in 2f , trifluoromethyl in other analogs), which could alter receptor binding.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Positioning : Piperazine at the ethyl branch (target compound) may improve conformational flexibility compared to linear chains (e.g., ).
  • Thiophene vs.
  • Methoxy Group : The para-methoxy group in the target compound could enhance metabolic stability compared to halogenated analogs .

Biological Activity

1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, with CAS number 1105238-37-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxyphenethyl group, a piperazine moiety, and a thiophene ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H30_{30}N4_{4}O2_{2}S, and it has a molecular weight of 402.6 g/mol. The structural complexity allows for diverse interactions within biological systems, potentially influencing various pathways.

PropertyValue
CAS Number1105238-37-6
Molecular FormulaC21_{21}H30_{30}N4_{4}O2_{2}S
Molecular Weight402.6 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the piperazine and thiophene groups may enhance its affinity for various biological receptors, potentially modulating signaling pathways involved in disease processes.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : Preliminary research indicates that urea derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's structure suggests it could possess similar properties, warranting further investigation into its efficacy against specific cancer types.
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity. Urea and thiourea derivatives have been documented to possess antibacterial and antifungal properties. Studies on related compounds have demonstrated effectiveness against pathogens like Aedes aegypti, indicating potential applications in treating infections or as larvicides.
  • Anti-inflammatory Effects : Compounds containing thiophene rings are known for their anti-inflammatory activities. The interaction of the methoxyphenethyl group with inflammatory mediators could provide a mechanism for reducing inflammation in various models.

Case Studies

A series of studies have evaluated the biological activity of urea derivatives similar to this compound:

  • Study on Anticancer Activity : A derivative with a similar structure showed IC50_{50} values ranging from 11.0 to 25.0 μg/mL against human solid tumor cell lines, suggesting promising anticancer potential .
  • Antimicrobial Evaluation : Research indicated that certain urea derivatives inhibited the growth of Phomopsis obscurans by up to 100% at concentrations as low as 30 μM, demonstrating the potential efficacy of structurally related compounds .

Q & A

Basic: What synthetic strategies are effective for preparing this urea derivative, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1: Reacting a phenethylamine derivative (e.g., 4-methoxyphenethylamine) with an isocyanate or carbodiimide to form the urea backbone .
  • Step 2: Introducing the thiophen-3-yl and 4-methylpiperazine moieties via nucleophilic substitution or alkylation, often under inert atmospheres and using catalysts like 2,4,6-collidine to enhance reaction efficiency .
  • Purification: Flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) is critical for isolating the product, yielding ~63% purity .
    Optimization Tips: Adjusting solvent polarity (e.g., dry dichloromethane), reaction time (2–24 hours), and stoichiometric ratios (1.05 eq of base) can improve yields .

Basic: Which spectroscopic and analytical techniques are most reliable for structural validation?

Answer:
Key methods include:

  • 1H/13C/19F NMR: To confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm) and fluorine-containing substituents .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., m/z calculated vs. observed) with precision ≤2 ppm .
  • UV-Vis/Fluorescence Spectroscopy: Identifies π-π* transitions in aromatic/thiophene regions, useful for tracking conjugation .
  • Melting Point and TLC: Provides preliminary purity assessment (Rf values under specific solvent systems) .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Answer:
Discrepancies in activity (e.g., IC50 values) may arise from:

  • Steric/Electronic Effects: Substituents like 4-methylpiperazine (electron-donating) vs. thiophene (electron-withdrawing) alter binding affinity. Compare analogs from , where trifluoromethyl groups reduced activity by 30% .
  • Assay Conditions: Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, urea derivatives in showed divergent IC50 values under varying pH conditions .
  • Computational Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental results .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) for receptors like GPCRs or kinases.
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
  • Cryo-EM/X-ray Crystallography: Resolve 3D structures of target-ligand complexes (e.g., ’s crystallographic data for related urea derivatives) .
  • SAR Studies: Synthesize analogs (e.g., replacing thiophene with furan) and compare activity profiles to identify pharmacophores .

Advanced: How can computational tools aid in predicting metabolic stability and toxicity?

Answer:

  • ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate parameters like bioavailability, CYP450 inhibition, and hepatotoxicity.
  • Metabolite Identification: LC-MS/MS coupled with software (e.g., MetaboLynx) identifies oxidative/dealkylation products .
  • Density Functional Theory (DFT): Calculates electron distribution to predict reactive sites prone to metabolic modification .

Advanced: What experimental controls are critical for ensuring reproducibility in pharmacological assays?

Answer:

  • Positive/Negative Controls: Include known agonists/antagonists (e.g., ’s reference compounds) to validate assay sensitivity .
  • Solvent Controls: Account for DMSO/ethanol effects on cell viability (≤0.1% v/v recommended).
  • Replicate Experiments: Perform triplicate runs with fresh stock solutions to minimize batch variability .
  • Blind Analysis: Use double-blinded data interpretation to reduce bias in activity scoring .

Advanced: How can crystallographic data improve understanding of the compound’s conformational flexibility?

Answer:

  • X-ray Crystallography: Resolve bond angles and torsion angles (e.g., urea carbonyl orientation) to identify bioactive conformers .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., H-bonding with 4-methylpiperazine) that stabilize the crystal lattice .
  • Compare with NMR Data: Validate solution-phase vs. solid-state conformations to assess flexibility .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry: Enhances reproducibility for exothermic reactions (e.g., tetrazine couplings in ) .
  • Catalyst Screening: Test alternatives to collidine (e.g., DMAP) to reduce cost and reaction time .
  • Quality-by-Design (QbD): Use DOE (Design of Experiments) to optimize parameters like temperature and stirring rate .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Click Chemistry: Introduce alkyne/azide tags for in situ pull-down assays (e.g., ’s tetrazine derivatives for bioorthogonal labeling) .
  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of targets upon compound binding .
  • PET Imaging: Radiolabel the compound (e.g., with 18F) for real-time biodistribution tracking .

Advanced: What are best practices for reconciling discrepancies between computational predictions and experimental data?

Answer:

  • Force Field Refinement: Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects) .
  • Free Energy Perturbation (FEP): Quantifies energy differences between predicted and observed binding modes .
  • Experimental Validation: Repeat assays under controlled conditions (e.g., fixed pH, ionic strength) to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.